3-(1H-テトラゾール-5-イル)安息香酸

概要

説明

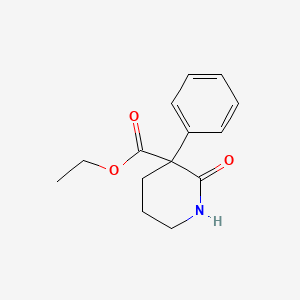

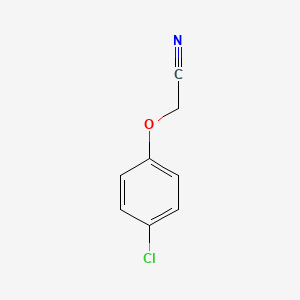

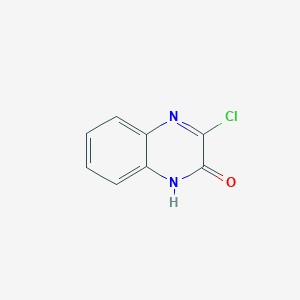

3-(1H-Tetrazol-5-yl)benzoic Acid (CAS No. 73096-39-6) is a difunctional compound with carboxylate and tetrazole groups . It is a white powder with a molecular formula of C8H6N4O2 .

Molecular Structure Analysis

The molecular structure of 3-(1H-Tetrazol-5-yl)benzoic Acid consists of a benzene ring attached to a carboxyl group and a tetrazole ring . The tetrazole ring is a five-membered ring containing four nitrogen atoms and one carbon atom .

Physical and Chemical Properties Analysis

3-(1H-Tetrazol-5-yl)benzoic Acid is a white powder . Its molecular formula is C8H6N4O2 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved sources.

科学的研究の応用

有機合成

3-(1H-テトラゾール-5-イル)安息香酸: は、様々なテトラゾール誘導体を生成するためのビルディングブロックとして、有機合成で利用されます。 これらの誘導体は、カルボン酸基に似ているため、天然に存在する分子の生物活性を模倣することができ、価値があります。 .

医薬品研究

医薬品研究では、この化合物は、潜在的な治療効果を持つ化合物を合成するための前駆体として役立ちます。 そのテトラゾール環は、カルボキシレート基のバイオアイソスターであり、新薬開発における重要な構成要素です。 .

材料科学

この酸は、材料科学において、耐用年数を延ばしたり、熱安定性を向上させたりするポリマーなど、ユニークな特性を持つ新素材の開発に使用されています。 テトラゾール基は、材料の劣化に対する耐性を向上させることができます。 .

農薬化学

3-(1H-テトラゾール-5-イル)安息香酸: は、農薬化学でも用途があり、成長調節剤や農薬として機能する化合物の生成に使用されています。 その構造的多様性により、幅広い農薬の合成が可能になります。 .

ケミカルバイオロジー

ケミカルバイオロジーでは、この化合物は、タンパク質-リガンド相互作用を研究するために使用されます。 テトラゾール部分は、様々なタンパク質に結合するリガンドとして作用し、分子レベルでの生物学的プロセスの理解に役立ちます。 .

環境科学

この化合物は、環境科学においても重要です。 環境汚染物質の検出に役立つマーカーやプローブを合成するために使用でき、生態系の健康モニタリングと管理に貢献します。 .

作用機序

Tetrazoles as a Class of Compounds

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses . This property makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances .

Potential Targets and Mode of Action

For example, some tetrazoles act as inhibitors of enzymes, receptors, or ion channels . The mode of action of tetrazoles often involves binding to these targets, leading to changes in their function .

Biochemical Pathways

Depending on their targets, tetrazoles can potentially affect a wide range of biochemical pathways .

Pharmacokinetics

Tetrazoles are generally resistant to metabolic degradation, which can potentially enhance their bioavailability .

Result of Action and Action Environment

The effects of tetrazoles in general depend on their specific targets and mode of action .

Safety and Hazards

生化学分析

Biochemical Properties

3-(1H-Tetrazol-5-yl)benzoic Acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with transferase enzymes, forming activated species that undergo conjugation transformations

Cellular Effects

The effects of 3-(1H-Tetrazol-5-yl)benzoic Acid on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it has been found to impact cell signaling pathways, which are crucial for maintaining cellular homeostasis and function.

Molecular Mechanism

At the molecular level, 3-(1H-Tetrazol-5-yl)benzoic Acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit certain enzymes by forming stable complexes with them, thereby preventing their normal function . This inhibition can result in changes in gene expression, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(1H-Tetrazol-5-yl)benzoic Acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that 3-(1H-Tetrazol-5-yl)benzoic Acid is relatively stable under standard laboratory conditions, but it may degrade over extended periods . This degradation can lead to changes in its biochemical properties and, consequently, its effects on cells.

Dosage Effects in Animal Models

The effects of 3-(1H-Tetrazol-5-yl)benzoic Acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

3-(1H-Tetrazol-5-yl)benzoic Acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been found to act as a metabolism-resistant isosteric replacement for carboxylic acids, thereby affecting the metabolic pathways that involve these functional groups . This interaction can lead to changes in the levels of specific metabolites, further influencing cellular function.

Transport and Distribution

The transport and distribution of 3-(1H-Tetrazol-5-yl)benzoic Acid within cells and tissues are essential for understanding its overall effects. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . This transport is crucial for its localization and accumulation within specific cellular compartments, influencing its activity and function.

Subcellular Localization

The subcellular localization of 3-(1H-Tetrazol-5-yl)benzoic Acid is a key factor in determining its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is essential for its interaction with specific biomolecules and its overall effects on cellular processes.

特性

IUPAC Name |

3-(2H-tetrazol-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-8(14)6-3-1-2-5(4-6)7-9-11-12-10-7/h1-4H,(H,13,14)(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIERACSHCALJOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90318929 | |

| Record name | 3-(2H-Tetrazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73096-39-6 | |

| Record name | 73096-39-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2H-Tetrazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-1,2,3,4-tetrazol-5-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3-(1H-Tetrazol-5-yl)benzoic acid an interesting ligand for coordination polymers?

A: 3-(1H-Tetrazol-5-yl)benzoic acid is a difunctional ligand containing both a carboxylate and a tetrazole group. [] This allows it to bind to metal ions in multiple ways, leading to the formation of diverse coordination polymers with varying structures and properties. []

Q2: How does the position of the carboxyl group relative to the tetrazole ring impact the structure of the resulting coordination polymer?

A: Research has shown that the relative position of the carboxyl group significantly influences the topology of the resulting coordination polymer. For instance, using 3-(1H-Tetrazol-5-yl)benzoic acid as a ligand resulted in a 3D coordination polymer with SrAl2 topology, while its isomer, 4-(1H-Tetrazol-5-yl)benzoic acid, led to a 3D network with a less common non-diamondoid 6(6) topology. [] This highlights how subtle structural modifications in the ligand can dramatically impact the overall architecture of the resulting material.

Q3: Can 3-(1H-Tetrazol-5-yl)benzoic acid be used to synthesize coordination polymers with interesting magnetic properties?

A: Yes, research indicates that 3-(1H-Tetrazol-5-yl)benzoic acid can be used to create dinuclear lanthanide complexes. [] For instance, a dysprosium(III) complex synthesized with this ligand exhibited single-molecule magnet (SMM) behavior. [] This demonstrates the potential of this ligand in developing new magnetic materials.

Q4: What are the potential advantages of using in situ hydrothermal synthesis for preparing coordination polymers with 3-(1H-Tetrazol-5-yl)benzoic acid?

A: In situ hydrothermal synthesis, where the ligand is formed in the reaction mixture, has proven effective in preparing these coordination polymers. [, ] This method offers advantages such as high yield, good crystallinity of the products, and the ability to control particle size and morphology. It also allows for the doping of different metal ions, such as cobalt into a zinc framework, potentially leading to materials with tailored properties. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B1347130.png)

![[(4-Chloro-1-naphthyl)oxy]acetic acid](/img/structure/B1347138.png)

![[6-Methyl-5-(4-nitrobenzoyl)oxy-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl] 4-nitrobenzoate](/img/structure/B1347144.png)